

In-Depth Technical Guide to L-Glyceric Acid Sodium Salt

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Compound of Interest

Compound Name: *L-Glyceric acid sodium*

Cat. No.: *B11928538*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **L-Glyceric acid sodium** salt, a key biomarker in the diagnosis of Primary Hyperoxaluria Type II. The document details its physicochemical properties, biological significance, and established experimental protocols for its synthesis and quantification.

Core Concepts: Physicochemical Properties and Molecular Weight

L-Glyceric acid sodium salt is the sodium salt of the L-enantiomer of glyceric acid. Its molecular formula is $C_3H_5NaO_4$.^[1]

To determine the molecular weight, the atomic weights of the constituent elements are summed. The molecular formula of the parent L-Glyceric acid is $C_3H_6O_4$.

Calculation of Molecular Weight:

The molecular weight of L-Glyceric acid is calculated as follows:

- Carbon (C): 3 atoms \times 12.011 amu/atom = 36.033 amu^{[2][3][4]}
- Hydrogen (H): 6 atoms \times 1.008 amu/atom = 6.048 amu^{[5][6][7]}

- Oxygen (O): 4 atoms \times 15.999 amu/atom = 63.996 amu[8][9][10][11]

The molecular weight of L-Glyceric acid is approximately 106.08 g/mol .[12]

For the sodium salt, a proton (H^+) from the carboxylic acid group is replaced by a sodium ion (Na^+). Therefore, the molecular weight is calculated by subtracting the atomic weight of one hydrogen atom and adding the atomic weight of one sodium atom.

- Molecular Weight of L-Glyceric Acid: 106.077 g/mol
- Atomic Weight of Hydrogen: - 1.008 g/mol
- Atomic Weight of Sodium: + 22.990 g/mol

The resulting molecular weight of **L-Glyceric acid sodium** salt is approximately 128.06 g/mol .
[1]

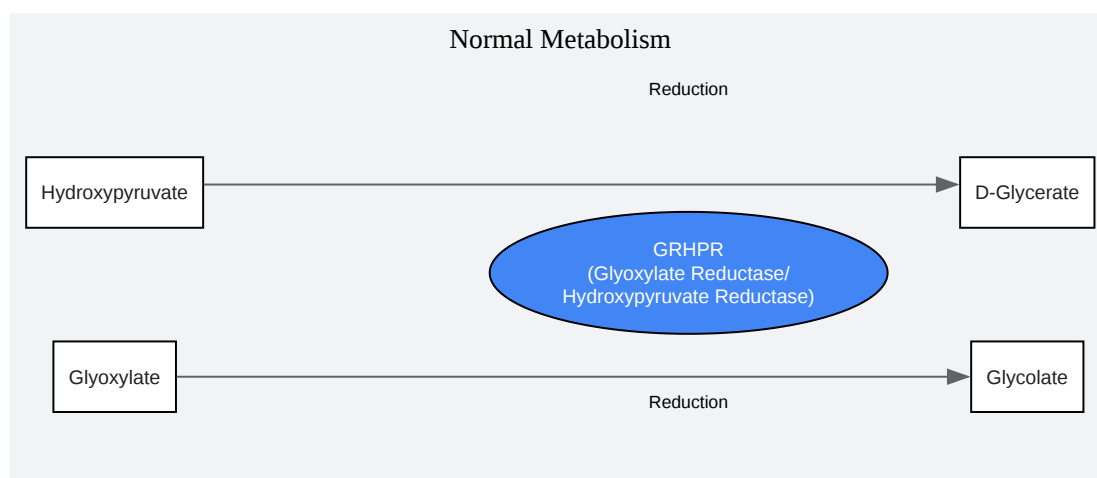
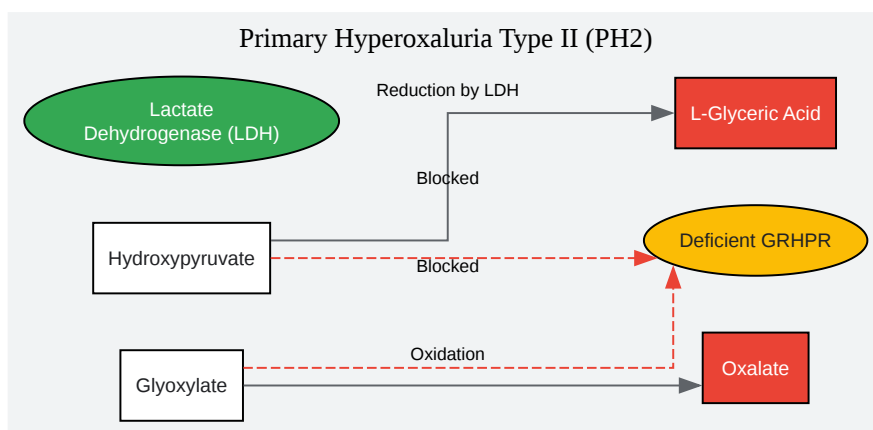
Property	Value	Source
Molecular Formula	$C_3H_5NaO_4$	[1]
Molecular Weight	128.06 g/mol	[1]
Appearance	White powder or crystals	[13]
Optical Activity	$[\alpha]/D -18.5 \pm 3.0^\circ$, $c = 1$ in H_2O	[13]
Assay	$\geq 95.0\%$ (TLC)	[13]

Biological Significance and Clinical Relevance

L-Glyceric acid is a crucial urinary metabolite that accumulates in individuals with the rare inherited metabolic disorder, L-glyceric aciduria. This condition is a hallmark of Primary Hyperoxaluria Type II (PH2), an autosomal recessive disease. The elevated excretion of L-Glyceric acid is a key diagnostic marker that distinguishes PH2 from Primary Hyperoxaluria Type I (PH1), which is characterized by glycolic aciduria.

The underlying cause of PH2 is a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction

of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. A defect in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to L-Glyceric acid. The buildup of glyoxylate is converted to oxalate, leading to the formation of calcium oxalate crystals, kidney stones, and potential renal failure.



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Metabolic pathway alterations in Primary Hyperoxaluria Type II.

Experimental Protocols

Quantification of L-Glyceric Acid in Urine by HPLC

This method is based on the derivatization of L-glycerate followed by reversed-phase high-performance liquid chromatography (HPLC) analysis.

1. Sample Preparation:

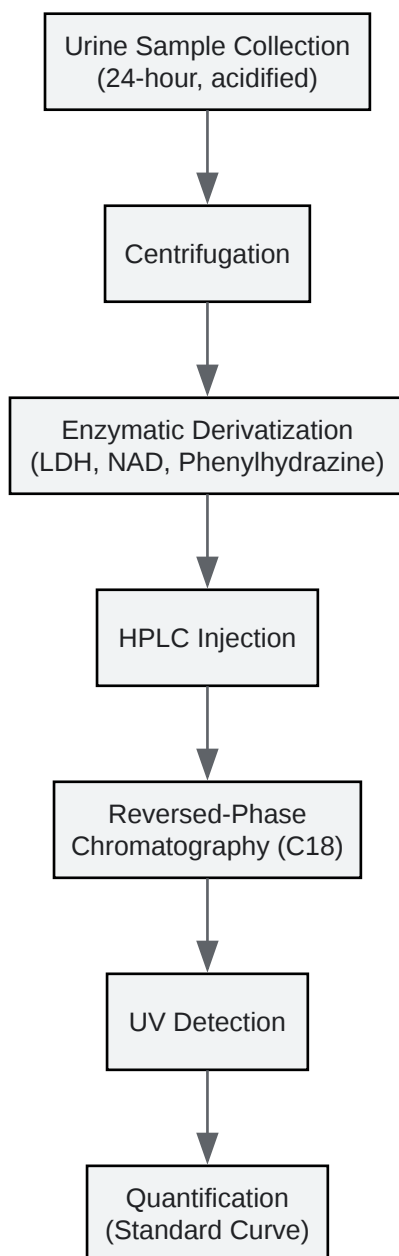
- Collect a 24-hour urine sample in a container with an acid preservative.
- Centrifuge an aliquot of the urine to remove any particulate matter.
- Dilute the supernatant with deionized water as needed.

2. Derivatization:

- To 50 μ L of the prepared urine sample, add a reaction mixture containing lactate dehydrogenase, nicotinamide-adenine dinucleotide (NAD), and phenylhydrazine.
- Incubate the mixture to allow the enzymatic oxidation of L-glycerate to β -hydroxypyruvate.
- The β -hydroxypyruvate then reacts with phenylhydrazine to form a stable phenylhydrazone derivative that absorbs UV light.

3. HPLC Analysis:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).
- Detection: UV detector set at a wavelength appropriate for the phenylhydrazone derivative (typically around 320-340 nm).
- Quantification: Create a standard curve using known concentrations of L-Glyceric acid that have undergone the same derivatization process.



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Workflow for HPLC-based quantification of L-Glyceric acid.

Quantification of L-Glyceric Acid in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of L-Glyceric acid.

1. Sample Preparation and Extraction:

- To a specified volume of urine, add an internal standard (e.g., a stable isotope-labeled glyceric acid).
- Perform a liquid-liquid extraction. While diethyl ether has been used, tetrahydrofuran (THF) provides better extraction efficiency for glyceric acid.
- Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

- The dried residue must be derivatized to increase its volatility for GC analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
- This reaction converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

3. GC-MS Analysis:

- GC Column: A non-polar or semi-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase.
- Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute.
- Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for the TMS-derivatized glyceric acid would be monitored.
- Quantification: Calculate the concentration based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known standards.

Synthesis of L-Glyceric Acid Sodium Salt

A common route for the preparation of glyceric acid is through the oxidation of glycerol. However, to obtain the specific L-enantiomer, a stereoselective synthesis or resolution of a

racemic mixture is required. An alternative is microbial fermentation.

Microbial Production of L-Glyceric Acid: Certain strains of acetic acid bacteria, such as *Acetobacter* and *Gluconobacter*, can efficiently convert glycerol to glyceric acid. By selecting a specific strain, it is possible to achieve enantioselective production of L-Glyceric acid.

1. Fermentation:

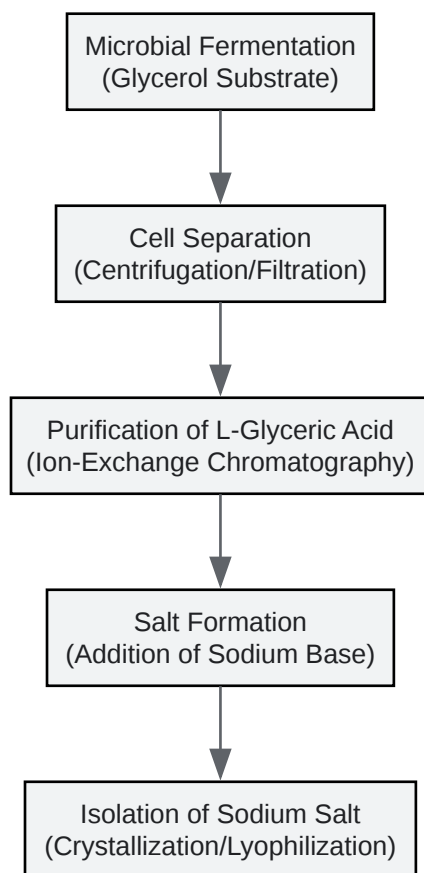
- Culture the selected microbial strain in a suitable fermentation medium containing glycerol as the primary carbon source.
- Maintain optimal conditions for cell growth and product formation, including temperature, pH, and aeration.

2. Isolation and Purification:

- After fermentation, separate the microbial cells from the culture broth by centrifugation or filtration.
- The supernatant, containing the L-Glyceric acid, can be purified using techniques such as ion-exchange chromatography.

3. Salt Formation:

- To the purified L-Glyceric acid solution, add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, while carefully monitoring the pH.
- The resulting solution of **L-Glyceric acid sodium** salt can then be concentrated and the product crystallized or lyophilized to obtain a solid.



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General workflow for the synthesis of **L-Glyceric acid sodium** salt.

Conclusion

L-Glyceric acid sodium salt is a vital molecule in the clinical diagnosis of Primary Hyperoxaluria Type II. A thorough understanding of its properties and the availability of robust analytical methods for its quantification are essential for accurate diagnosis and monitoring of this disease. The experimental protocols outlined in this guide provide a foundation for researchers and clinicians working in this area. Further research into stereoselective synthesis and the development of even more sensitive and rapid analytical techniques will continue to advance our understanding and management of this rare metabolic disorder.

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